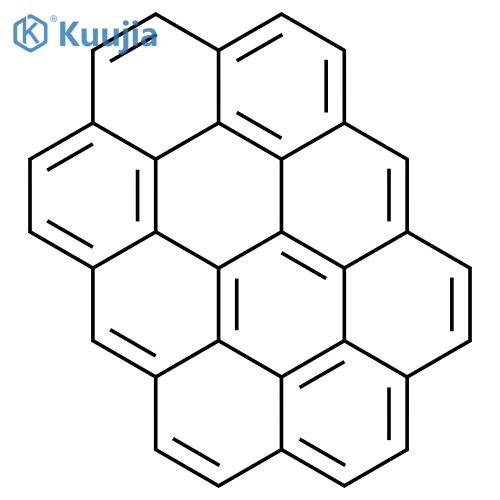Cas no 190-26-1 (Ovalene)

Ovalene structure
商品名:Ovalene
CAS番号:190-26-1
MF:C32H14
メガワット:398.45356798172
CID:223653
Ovalene 化学的及び物理的性質
名前と識別子
-
- Ovalene
- Circumnaphthalene
- EINECS 205-880-1
- ovalen
- phenanthro[3,4,5,6-qrabc]coronene
- 1,14:3,4:7,8:10,11-Tetraethenodibenzo[fg,op]naphthacene
-
- インチ: InChI=1S/C32H14/c1-2-16-6-10-20-14-22-12-8-18-4-3-17-7-11-21-13-19-9-5-15(1)23-24(16)28(20)32-30(22)26(18)25(17)29(21)31(32)27(19)23/h1-14H
- InChIKey: LSQODMMMSXHVCN-UHFFFAOYSA-N
- ほほえんだ: C12C=CC3C4=C5C(=CC=3)C=C3C6C7C(C=C3)=CC=C3C=CC8=CC(C(C(C5=6)=C8C=73)=C14)=CC=2
計算された属性
- せいみつぶんしりょう: 398.11000
じっけんとくせい
- 密度みつど: 0.8530 (rough estimate)
- ふってん: 456.64°C (rough estimate)
- 屈折率: 1.4690 (estimate)
- PSA: 0.00000
- LogP: 9.25440
Ovalene セキュリティ情報
Ovalene 税関データ
- 税関コード:2901299090
- 税関データ:
中国税関コード:
2901299090概要:
2901299090その他の不飽和無環炭化水素。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:2.0%.一般関税:30.0%
申告要素:
製品名, 成分含有量ガス燃料として使用する包装容器の体積を報告すべきであり、バルク貨物を報告すべきである
要約:
2901299090不飽和無環炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
Ovalene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | O714510-5mg |
Ovalene |
190-26-1 | 5mg |
$1154.00 | 2023-05-17 | ||
| TRC | O714510-2.5mg |
Ovalene |
190-26-1 | 2.5mg |
$603.00 | 2023-05-17 | ||
| TRC | O714510-1mg |
Ovalene |
190-26-1 | 1mg |
$282.00 | 2023-05-17 | ||
| TRC | O714510-25mg |
Ovalene |
190-26-1 | 25mg |
$ 3000.00 | 2023-09-06 |
Ovalene 関連文献
-
Alfy Benny,Remya Ramakrishnan,Mahesh Hariharan Chem. Sci. 2021 12 5064
-
Masashi Tsuge,Mohammed Bahou,Yu-Jong Wu,Louis Allamandola,Yuan-Pern Lee Phys. Chem. Chem. Phys. 2016 18 28864
-
Irina Minenkova,Arseniy A. Otlyotov,Luigi Cavallo,Yury Minenkov Phys. Chem. Chem. Phys. 2022 24 3163
-
Angiras Menon,Jochen A. H. Dreyer,Jacob W. Martin,Jethro Akroyd,John Robertson,Markus Kraft Phys. Chem. Chem. Phys. 2019 21 16240
-
Indrajit Srivastava,Dinabandhu Sar,Prabuddha Mukherjee,Aaron S. Schwartz-Duval,Zhaolu Huang,Camilo Jaramillo,Ana Civantos,Indu Tripathi,Jean Paul Allain,Rohit Bhargava,Dipanjan Pan Nanoscale 2019 11 8226
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量